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molecular formula C12H10INO4 B8307751 Methyl 3-(3-iodo-4-methoxyphenyl)isoxazole-5-carboxylate

Methyl 3-(3-iodo-4-methoxyphenyl)isoxazole-5-carboxylate

Cat. No. B8307751
M. Wt: 359.12 g/mol
InChI Key: MCPXKXWKMMWYPD-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

Iodine (0.147 mL, 2.85 mmol) and [bis(trifluoroacetoxy)iodo]benzene (1.224 g, 2.85 mmol) were added successively to a solution of methyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (1.021 g, 4.38 mmol) in CH2Cl2 (13.2 mL) at 25° C. and the reaction was stirred overnight. After this time the solvent was removed in vacuo to give the crude product. This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 20% EtOAc in hexanes over 2088 mL, gradient to 40% EtOAc in hexanes over 2448 mL) to afford methyl 3-(3-iodo-4-methoxyphenyl)isoxazole-5-carboxylate, as a colorless oil. LCMS calc.=359.97. found=359.81 (M+H)+. 1H NMR (600 MHz, CDCl3): δ 8.24 (d, J=2.1 Hz, 1H); 7.78 (dd, J=8.5, 2.2 Hz, 1H); 7.19 (s, 1H); 6.89 (d, J=8.5 Hz, 1H); 3.99 (s, 3H); 3.93 (s, 3H).
Quantity
0.147 mL
Type
reactant
Reaction Step One
Quantity
1.224 g
Type
reactant
Reaction Step One
Quantity
1.021 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
II.FC(F)(F)C(O[I:8](C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.[CH3:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([C:32]2[CH:36]=[C:35]([C:37]([O:39][CH3:40])=[O:38])[O:34][N:33]=2)=[CH:28][CH:27]=1>C(Cl)Cl>[I:8][C:31]1[CH:30]=[C:29]([C:32]2[CH:36]=[C:35]([C:37]([O:39][CH3:40])=[O:38])[O:34][N:33]=2)[CH:28]=[CH:27][C:26]=1[O:25][CH3:24]

Inputs

Step One
Name
Quantity
0.147 mL
Type
reactant
Smiles
II
Name
Quantity
1.224 g
Type
reactant
Smiles
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
Name
Quantity
1.021 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC
Name
Quantity
13.2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 20% EtOAc in hexanes over 2088 mL, gradient to 40% EtOAc in hexanes over 2448 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C(C=CC1OC)C1=NOC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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